tert-Butyl 3-(ethanesulfonyl)propanoate

Description

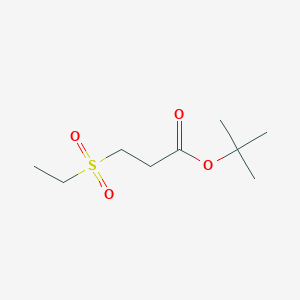

tert-Butyl 3-(ethanesulfonyl)propanoate is a tert-butyl ester derivative featuring a propanoate backbone substituted with an ethanesulfonyl group. The tert-butyl group confers steric protection to the ester, enhancing stability under acidic or basic conditions .

Properties

IUPAC Name |

tert-butyl 3-ethylsulfonylpropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O4S/c1-5-14(11,12)7-6-8(10)13-9(2,3)4/h5-7H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HONBVJWBNMGCGK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)CCC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-ethylsulfonylpropanoate typically involves the esterification of 3-ethylsulfonylpropanoic acid with tert-butyl alcohol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods

In an industrial setting, the production of tert-butyl 3-ethylsulfonylpropanoate can be achieved using continuous flow reactors. These reactors offer better control over reaction conditions, leading to higher yields and purity of the product. The use of flow microreactor systems has been shown to be more efficient, versatile, and sustainable compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-(ethanesulfonyl)propanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The ester group can be substituted with other functional groups using nucleophilic reagents.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used as oxidizing agents.

Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common reducing agents.

Substitution: Nucleophiles such as Grignard reagents (RMgX) or organolithium compounds (RLi) can be used for substitution reactions.

Major Products Formed

Oxidation: Sulfonic acids.

Reduction: Alcohols.

Substitution: Various substituted esters or alcohols, depending on the nucleophile used.

Scientific Research Applications

tert-Butyl 3-(ethanesulfonyl)propanoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme-catalyzed reactions involving esters.

Medicine: It may serve as a precursor for the synthesis of pharmaceutical compounds.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 3-ethylsulfonylpropanoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to form the corresponding acid and alcohol. The sulfonyl group can participate in redox reactions, influencing the compound’s reactivity and stability. The tert-butyl group provides steric hindrance, affecting the compound’s overall reactivity and interaction with other molecules.

Comparison with Similar Compounds

tert-Butyl 3-(2-(2-(2-azidoethoxy)ethoxy)ethoxy)propanoate

Key Differences :

- Substituent : This analog replaces the ethanesulfonyl group with a triethylene glycol azide chain.

- Synthesis : Synthesized via a method analogous to Ursuegui et al. and Edem et al., involving nucleophilic substitution or click chemistry .

- Applications : Primarily used in bioconjugation or polymer chemistry due to its azide functionality.

- Physical State : Reported as a clear oil (385.5 mg yield), similar to other tert-butyl esters .

tert-Butyl 3-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]propanoate

Key Differences :

- Substituent : Contains a hydroxyl-terminated triethylene glycol chain instead of ethanesulfonyl.

- Synthesis: Prepared in a three-step process using NaH/THF for alkoxylation, followed by esterification with tert-butyl prop-2-enoate .

- Role : Serves as a precursor for complex molecules, such as fluorinated spirocyclic compounds in EP 4 374 877 A2 .

Ethyl 3-(3-(tert-Butyl)-4-hydroxy-5-methylphenyl)propanoate

Key Differences :

- Backbone: Substituted phenolic ring contrasts with the aliphatic ethanesulfonyl group.

- Ester Group : Ethyl ester vs. tert-butyl ester, impacting solubility and hydrolysis rates.

- Applications: Used as an antioxidant intermediate due to its phenolic hydroxyl group .

Research Findings and Trends

- Synthetic Flexibility: tert-Butyl propanoate derivatives are synthesized via modular approaches, such as alkoxylation or sulfonylation, enabling diverse functionalization .

- Stability : The tert-butyl group enhances stability compared to ethyl esters, making it preferable for multi-step syntheses .

- Functional Group Impact : Ethanesulfonyl groups may improve electrophilicity for nucleophilic attacks, whereas azide or hydroxyl groups enable click chemistry or further derivatization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.